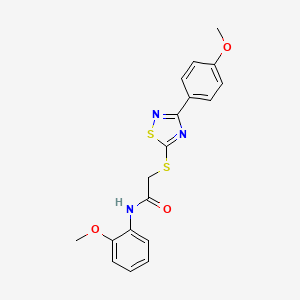

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 3. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-13-9-7-12(8-10-13)17-20-18(26-21-17)25-11-16(22)19-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAFWOMTIRTUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring linked to an acetamide moiety through a thioether bond. The synthesis typically involves the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form an intermediate. This intermediate is subsequently reacted with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol under basic conditions, often utilizing solvents like dichloromethane and bases such as triethylamine. The reaction conditions are crucial for optimizing yield and purity.

Chemistry

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as a building block in organic synthesis. Its unique structure allows chemists to explore the development of more complex molecules, facilitating advancements in material science and synthetic methodologies.

Biology

The compound is under investigation for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes or proteins involved in cellular processes, leading to observed biological effects.

Medicine

Research is ongoing to evaluate its potential as a therapeutic agent for various diseases. The thiadiazole ring structure is known for interacting with biological targets, which could lead to the development of new drugs aimed at treating cancer or infectious diseases.

Industry

In industrial applications, this compound can be utilized in the formulation of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues

Thiadiazole and triazole derivatives with acetamide or thioacetamide side chains are structurally and functionally related. Key analogues include:

Key Structural Differences :

- Methoxy vs. Fluorophenyl Groups : The target compound’s 2- and 4-methoxyphenyl substituents increase lipophilicity compared to the 4-fluorophenyl group in , which may enhance membrane permeability.

- Thiadiazole vs.

- Sodium Carboxylate in : Introduces high solubility, making it suitable for aqueous biological systems, unlike the neutral acetamide in the target compound.

Physicochemical Properties

Biological Activity

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Methoxyphenyl Group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.

- Thiadiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Thioacetamide Linkage : Enhances the potential for biological activity through various mechanisms.

The molecular formula is , with a molecular weight of approximately 318.40 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole moiety have been shown to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .

Case Studies

-

Inhibition of Cancer Cell Lines :

- A study investigated various thiadiazole derivatives and reported that certain compounds significantly reduced cell viability in MCF-7 (breast cancer) and LoVo (colon cancer) cell lines. The IC50 values were determined, revealing that some derivatives were more potent against specific cancer types .

- Table 1 : Summary of IC50 Values for Selected Thiadiazole Derivatives

Compound ID Cell Line IC50 (µM) Notes 2c MCF-7 <50 Significant reduction at 48h 2g LoVo 10 Most potent inhibitor observed 2b HUVEC >100 Less selective - Mechanism of Action :

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds with a thiadiazole core exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

In Vitro Studies

- Antibacterial Activity : A series of thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

-

Table 2 : Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound ID Target Organism MIC (µg/mL) Comparison 15 S. aureus 32.6 Better than itraconazole 16 E. coli 47.5 Comparable to fluconazole

Pharmacological Implications

The diverse biological activities associated with this compound suggest it may serve as a lead compound for further drug development. The ability to inhibit critical pathways in cancer cell proliferation and exhibit antimicrobial effects positions it as a candidate for therapeutic applications.

Q & A

Q. How can researchers reconcile discrepancies in reported biological activity data?

- Approach : Conduct meta-analyses of published datasets, focusing on shared endpoints (e.g., IC₅₀ values). Use cheminformatics tools (e.g., PubChem BioAssay) to identify outliers and correlate activity with structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.